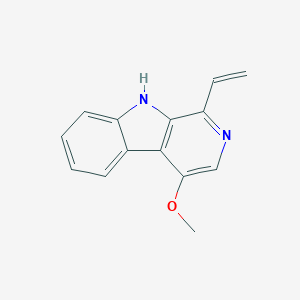

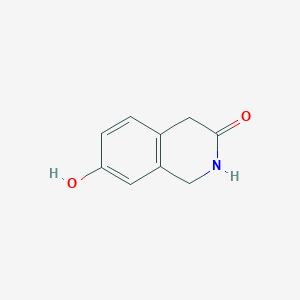

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its derivatives involves several key reactions, including the Pictet-Spengler reaction. For example, a facile synthesis method for a structurally similar compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the use of diiodo- or dibromo-substituted tyrosine followed by catalytic dehalogenation, achieving high optical purity (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives can be examined through various analytical techniques. For instance, the structural details of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed using elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction, providing insight into the molecular interactions and configurations that characterize these compounds (Ostrovskaya et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives have been explored in various studies. For example, research on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase, providing insights into their chemical interactions and potential therapeutic uses (Grunewald et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs, are crucial for their application in various fields. An example is the study of the crystal structure of (3R,4R)-(–)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, which provided valuable information on its conformation and stability (Gzella et al., 2006).

Chemical Properties Analysis

The chemical properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives, such as reactivity towards various reagents and stability under different conditions, have been the subject of detailed investigation. For instance, the novel synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and their analogs demonstrate the intricate balance between structure and activity, highlighting the compound's versatile chemical properties (Giorgioni et al., 2008).

Applications De Recherche Scientifique

- Summary of the Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ), including 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, form an important class of isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Methods of Application or Experimental Procedures : The synthesis of THIQ analogs involves the acylation of the amides of homoveratrylamine with carboxylic acids . The obtained ketoamides are then used for the preparation of 1-substituted or 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines .

- Results or Outcomes : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its potent biological activity . The structural–activity relationship (SAR) and mechanism of action of these compounds are subjects of ongoing research .

Safety And Hazards

“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed, rinse mouth but do not induce vomiting. If it comes in contact with skin, wash with plenty of soap and water .

Propriétés

IUPAC Name |

7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLZARQIWIXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.